5-Isoxazolecarboxylic acid, 3-ethyl-4,5-dihydro-, ethyl ester
Description
Molecular Architecture and IUPAC Nomenclature
Core Structural Features
The compound possesses a 4,5-dihydroisoxazole ring system, a five-membered heterocycle containing nitrogen and oxygen atoms at positions 1 and 2, respectively. The ring saturation at positions 4 and 5 introduces a semi-rigid scaffold, while substituents include:
- Ethyl ester group : Attached to the carboxylic acid at position 3.
- Ethyl ether moiety : Bonded to position 5 of the dihydroisoxazole ring.
The molecular formula is C₈H₁₃NO₄ , with a calculated molecular mass of 187.19 g/mol . The SMILES representation (CCOC1CC(=NO1)C(=O)OCC ) explicitly encodes the connectivity: ethoxy group (CCO-), dihydroisoxazole ring (C1C(=NO1)), and ethyl ester (C(=O)OCC).
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₃NO₄ | |
| XLogP3-AA | 0.8 | |
| Rotatable bond count | 5 | |
| Hydrogen bond acceptors | 5 |
IUPAC Nomenclature Rationale
The systematic name ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate follows substitutive nomenclature rules:
- Parent heterocycle: 1,2-oxazole (isoxazole)
- Saturations: 4,5-dihydro modification
- Substituents:
The numbering prioritizes the oxygen atom in the isoxazole ring, ensuring correct positional assignments for all functional groups.
Properties
IUPAC Name |
ethyl 3-ethyl-4,5-dihydro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-6-5-7(12-9-6)8(10)11-4-2/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTSNMPHKIFRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482653 | |
| Record name | 5-Isoxazolecarboxylic acid, 3-ethyl-4,5-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57065-98-2 | |
| Record name | 5-Isoxazolecarboxylic acid, 3-ethyl-4,5-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate can be synthesized via a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . The reaction typically involves the following steps:
- Generation of nitrile oxide from a suitable precursor using Chloramine-T.
- Cycloaddition of the nitrile oxide to ethyl acrylate to form the isoxazole ring.
The reaction conditions often include:
- Solvent: Ethanol or diethyl ether
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the isoxazole ring to form dihydroisoxazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the ethyl or carboxylate groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxo derivatives.
- Reduction may yield dihydroisoxazole derivatives.
- Substitution may yield various substituted isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
5-Isoxazolecarboxylic acid derivatives have been investigated for their potential as therapeutic agents. For instance, studies have shown that these compounds exhibit anti-inflammatory and analgesic properties. A notable application is in the development of new anti-rheumatic drugs. Research has demonstrated the biotransformation of this compound into active metabolites that enhance its therapeutic efficacy. In a study involving Wistar rats, the pharmacokinetics of a derivative compound was analyzed, revealing significant insights into its metabolism and potential effectiveness in treating inflammatory conditions .
Case Study: Anti-Rheumatic Drug Development
- Objective: To identify and synthesize metabolites of a new anti-rheumatic drug derived from 5-Isoxazolecarboxylic acid.
- Method: Intraperitoneal administration to animal models followed by plasma and urine analysis using HPLC-MS/MS.
- Results: The study identified two main metabolites through hydrolysis, indicating effective biotransformation and potential for enhanced therapeutic action .
Agricultural Applications
Pesticide Development
The compound has also been explored as a potential pesticide. Its structural characteristics suggest that it could serve as a scaffold for developing agrochemicals targeting specific pests or diseases in crops. Research indicates that isoxazole derivatives exhibit herbicidal activity, making them candidates for further exploration in crop protection strategies.
Material Science
Polymer Chemistry
In material science, derivatives of 5-Isoxazolecarboxylic acid are being studied for their properties in polymer synthesis. The unique structure allows for modifications that can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in creating advanced materials for industrial use.
Comparative Data Table
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The dihydroisoxazole core is highly modifiable, with substitutions at positions 3 and 5 influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Impact on Yield :
- Piperazine derivatives (e.g., 10a–10c) exhibit moderate yields (48–58%), likely due to steric hindrance from bulky substituents .
- In contrast, imidazole-substituted analogs (e.g., M1) achieve higher yields (91%), suggesting favorable reaction kinetics in simpler heterocyclic systems .
Purity and Chromatographic Behavior :
- HPLC purity exceeds 95% for most derivatives, indicating robust synthetic protocols .
- Retention times (tR) correlate with substituent hydrophobicity. For example, the nitro group in 10c increases tR to 5.3 min, reflecting enhanced lipophilicity .
Electronic and Steric Effects: Electron-withdrawing groups (e.g., nitro in 10c) may stabilize the dihydroisoxazole ring but reduce solubility .
Functional Group Modifications
Table 2: Functional Group Comparisons
Notable Trends:
Biological Activity
5-Isoxazolecarboxylic acid, 3-ethyl-4,5-dihydro-, ethyl ester (CAS No. 57065-98-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
Chemical Formula : CHN\O
Molecular Weight : 171.19 g/mol
CAS Number : 57065-98-2
Synthesis : The compound can be synthesized via a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ using Chloramine-T under specific conditions such as ethanol or diethyl ether as solvents, at room temperature to reflux temperatures.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
The anticancer potential of isoxazole derivatives has been documented in various studies. For example, compounds with similar structures have shown promising results against different cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Study | Cell Line | IC Value |
|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 14 µM |
| Study B | PC-3 (Prostate Cancer) | 7 µM |
Anti-inflammatory Activity
The anti-inflammatory effects of isoxazole derivatives have also been investigated. Compounds similar to 5-Isoxazolecarboxylic acid have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory pathways effectively.
| Compound | Cytokine Inhibition (%) |
|---|---|
| Isoxazole Derivative C | TNF-α: 78% |
| Isoxazole Derivative D | IL-6: 89% |
The biological activity of 5-Isoxazolecarboxylic acid may involve interaction with various molecular targets such as enzymes or receptors involved in metabolic pathways. The exact mechanisms remain to be elucidated through further experimental studies.
Case Studies and Research Findings
Several case studies highlight the biological applications of isoxazole derivatives:
- Antiviral Activity : Certain isoxazole derivatives have demonstrated antiviral properties against herpes simplex virus (HSV). Compounds structurally related to 5-Isoxazolecarboxylic acid showed effective inhibition in vitro.
- Neuroprotective Effects : Research indicates that some isoxazoles may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Cytotoxicity Studies : Evaluations of cytotoxic effects on various cancer cell lines reveal that modifications in the isoxazole structure can significantly enhance or reduce cytotoxicity.
Q & A
Basic Research Questions
Q. What are the optimal storage conditions to maintain the stability of 5-Isoxazolecarboxylic acid derivatives during experimental research?
- Methodological Answer: Store the compound in a tightly sealed container under refrigeration (2–8°C) in a dry, well-ventilated environment. Protect from light, moisture, and high temperatures to prevent hydrolysis or decomposition. Use inert atmospheres (e.g., nitrogen) for long-term storage .
Q. How can researchers determine the purity of synthesized 5-Isoxazolecarboxylic acid derivatives?
- Methodological Answer: Combine chromatographic (HPLC, GC) and spectroscopic (NMR, IR) techniques. For example, -NMR can identify ester group protons (δ 1.2–1.4 ppm for ethyl groups), while HPLC with a C18 column and UV detection at 254 nm can quantify impurities. Cross-reference with computational properties (e.g., topological polar surface area) to validate structural integrity .
Q. What safety protocols are essential when handling ethyl ester derivatives of isoxazolecarboxylic acids?
- Methodological Answer: Use personal protective equipment (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation of vapors. In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry predict the physicochemical properties of novel isoxazolecarboxylic acid esters?
- Methodological Answer: Employ density functional theory (DFT) calculations to estimate boiling points, hydrogen bonding capacity, and polar surface area. For example, the boiling point of 413.3°C (observed in analogs) aligns with computed volatility parameters. Software like Gaussian or COSMOtherm can model solvation effects and partition coefficients (logP) for solubility predictions .
Q. What synthetic strategies mitigate side reactions during the introduction of ethyl ester groups into dihydroisoxazole systems?
- Methodological Answer: Use regioselective catalysts (e.g., DABCO) to favor [3+2] cycloaddition between nitro compounds and alkynes. Optimize reaction time (3–5 hours) and solvent (acetic acid) to minimize byproducts like over-alkylated esters. Protect reactive sites with benzyloxycarbonyl groups, as demonstrated in analogous syntheses .
Q. How can researchers resolve contradictory data regarding the reactivity of 3-ethyl substituents under varying catalytic conditions?
- Methodological Answer: Conduct controlled experiments comparing NaOH and DABCO catalysts in polar (water) vs. nonpolar (chloroform) solvents. Monitor reaction progress via TLC and LC-MS to identify intermediates. For example, DABCO may enhance cycloaddition yields in chloroform by stabilizing transition states, whereas NaOH could hydrolyze esters in aqueous conditions .
Q. What structural modifications enhance the bioactivity of 3-ethyl-4,5-dihydroisoxazole derivatives?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 5-position to modulate electronic effects. Compare analogs like 5-(4-methoxyphenyl) derivatives for improved enzyme inhibition profiles. Use molecular docking studies to assess binding affinity to target proteins (e.g., kinases) .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points of structurally similar isoxazolecarboxylic acid esters be addressed?
- Methodological Answer: Validate purity via DSC (differential scanning calorimetry) and recrystallize samples from DMF/acetic acid mixtures. Cross-check with literature analogs (e.g., 5-methylisoxazole-3-carboxylic acid, mp 168–170°C) to identify potential polymorphic forms or hydration states .
Experimental Design Considerations
Q. What reaction conditions optimize the synthesis of 3-ethyl-4,5-dihydroisoxazolecarboxylic acid esters via cycloaddition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
